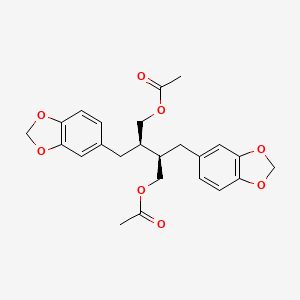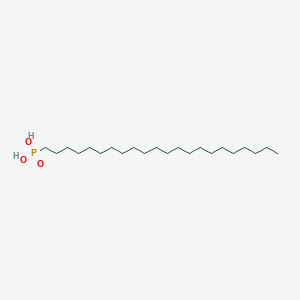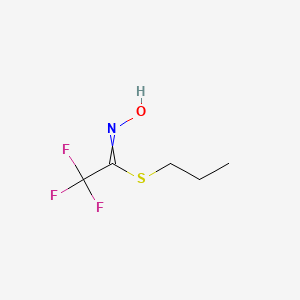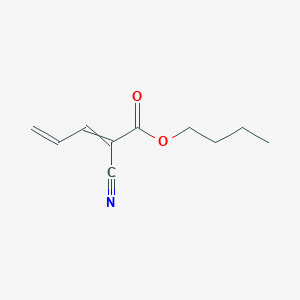
Butyl 2-cyanopenta-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2-cyanopenta-2,4-dienoate is an organic compound known for its unique chemical structure and properties. It is a derivative of cyanoacrylate and is often used in various industrial applications, particularly in the formulation of adhesives. The compound is characterized by the presence of a butyl group, a cyano group, and a conjugated diene system, which contribute to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-cyanopenta-2,4-dienoate typically involves the reaction of butyl alcohol with 2-cyano-2,4-pentadienoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as distillation and crystallization, ensures that the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
Butyl 2-cyanopenta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of butyl 2-aminopenta-2,4-dienoate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or primary amines (RNH₂) are often employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include butyl 2-aminopenta-2,4-dienoate (from reduction) and various substituted derivatives (from substitution reactions). Oxidation reactions yield carboxylic acids or other oxidized forms of the compound .
Aplicaciones Científicas De Investigación
Butyl 2-cyanopenta-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through various chemical transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for active pharmaceutical ingredients.
Industry: It is a key component in the formulation of cyanoacrylate adhesives, which are widely used in medical, automotive, and construction industries due to their strong bonding properties
Mecanismo De Acción
The mechanism of action of butyl 2-cyanopenta-2,4-dienoate involves its ability to undergo rapid polymerization in the presence of moisture. The cyano group acts as an electron-withdrawing group, stabilizing the negative charge developed during the polymerization process. This leads to the formation of long polymer chains, which contribute to the adhesive properties of the compound. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the compound interacts with cellular proteins and enzymes, affecting their function and leading to the observed biological effects .
Comparación Con Compuestos Similares
Butyl 2-cyanopenta-2,4-dienoate can be compared with other cyanoacrylate derivatives, such as methyl 2-cyanoacrylate and ethyl 2-cyanoacrylate. While all these compounds share similar adhesive properties, this compound is unique due to its longer alkyl chain, which provides greater flexibility and improved resistance to environmental factors such as moisture and heat. This makes it particularly suitable for applications requiring durable and long-lasting bonds .
List of Similar Compounds
- Methyl 2-cyanoacrylate
- Ethyl 2-cyanoacrylate
- Isobutyl 2-cyanoacrylate
- Allyl 2-cyanoacrylate
Propiedades
Número CAS |
84550-99-2 |
|---|---|
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
butyl 2-cyanopenta-2,4-dienoate |
InChI |
InChI=1S/C10H13NO2/c1-3-5-7-13-10(12)9(8-11)6-4-2/h4,6H,2-3,5,7H2,1H3 |
Clave InChI |
DUCADYFPEXNRFY-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C(=CC=C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


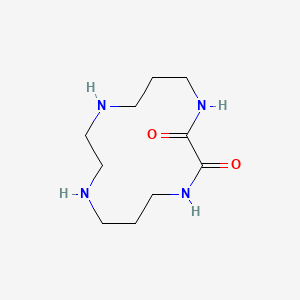
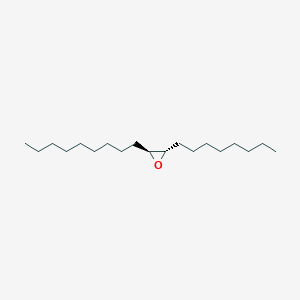

![1-[Nitroso(propan-2-yl)amino]ethyl acetate](/img/structure/B14426082.png)
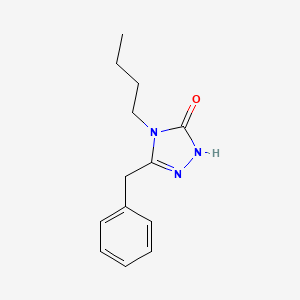
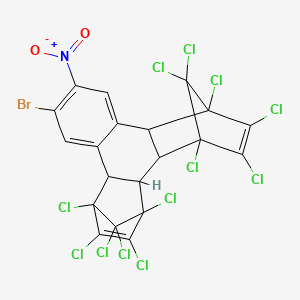
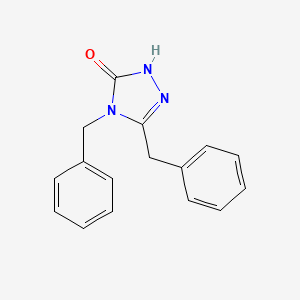
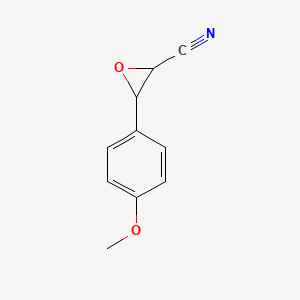
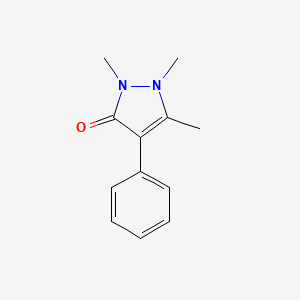
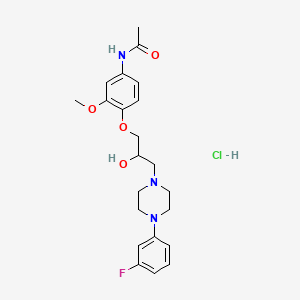
![9-Acetyl-2-methyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14426125.png)
